4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole core, which can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions . The piperidine-1-sulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Substitution: The piperidine-1-sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . Its anticonvulsant activity could be related to its modulation of neurotransmitter receptors or ion channels in the brain .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: A precursor for the synthesis of various thiadiazole derivatives.
Uniqueness
4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine-1-sulfonyl group, for example, may enhance its solubility and bioavailability compared to other thiadiazole derivatives .
Properties
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-11-6-7-12(14(21)17-15-18-19-16(24-2)25-15)10-13(11)26(22,23)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVGKHOAXOUMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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